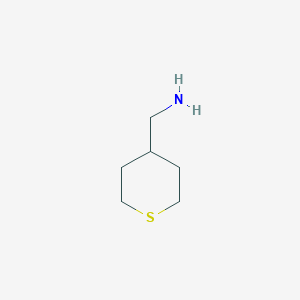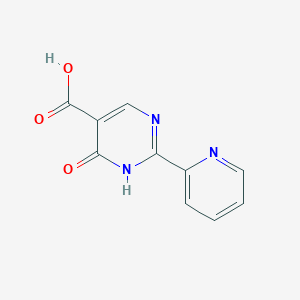
1-(2,2-Difluoropropyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of various fluorinated distyrylbenzene derivatives involves palladium-catalyzed coupling reactions . These methods could potentially be adapted for the synthesis of "1-(2,2-Difluoropropyl)-4-fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often confirmed using spectroscopic methods, including ^19F NMR, which reflects the influence of fluorine atoms on the molecular structure . X-ray crystallography is another powerful tool used to elucidate the structures of fluorinated compounds, as demonstrated in the structural analysis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . These techniques would be essential in analyzing the molecular structure of "1-(2,2-Difluoropropyl)-4-fluorobenzene."
Chemical Reactions Analysis
Fluorinated benzenes can participate in various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The reactivity of fluorinated compounds is also influenced by the presence of fluorine atoms, which can affect the electron density and chemical inertness of the molecule . Understanding these reactions is crucial for exploring the chemical behavior of "1-(2,2-Difluoropropyl)-4-fluorobenzene."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence and position of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, highlighting the role of fluorine in molecular interactions . The electrochemical fluorination of trifluoromethylbenzenes provides insights into the reactivity and stability of fluorinated compounds under electrochemical conditions . These studies can inform the expected properties of "1-(2,2-Difluoropropyl)-4-fluorobenzene," such as its potential for forming hydrogen bonds and its behavior during electrochemical reactions.
Aplicaciones Científicas De Investigación
Organometallic Chemistry Applications
1-(2,2-Difluoropropyl)-4-fluorobenzene and related fluorobenzenes have been recognized for their utility in organometallic chemistry. They are used as solvents for conducting organometallic reactions and transition-metal-based catalysis. The presence of fluorine substituents in these compounds alters their interaction with metal centres, making them valuable as non-coordinating solvents or easily displaced ligands. This property has been explored in well-defined complexes of fluorobenzenes, showcasing variations in binding strength with different levels of fluorination and substitution patterns. These compounds, including the less fluorinated variants like fluorobenzene and 1,2-difluorobenzene, demonstrate chemical inertness, yet can undergo C-H and C-F bond activation reactions under specific conditions (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Intermolecular Interactions
Research on fluorobenzenes, including compounds similar to 1-(2,2-Difluoropropyl)-4-fluorobenzene, focuses on their crystalline structures and intermolecular interactions, particularly C−H···F−C interactions. Studies on fluorobenzenes have provided insights into their structure-determining interactions, comparing them with related compounds like pyridinium fluoride and benzonitrile. These comparisons are crucial for understanding the molecular behavior of such compounds in various environments (Thalladi et al., 1998).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including variants of fluorobenzene, has been extensively studied. This process is crucial for industrial applications, including the synthesis of pharmaceutical and agricultural chemicals. The electrochemical fluorination process involves complex reactions on the benzene ring and has implications for creating various fluorinated derivatives for different applications (Momota, Mukai, Kato, & Morita, 1998).
Biodegradation Studies
The biodegradation of difluorobenzenes, closely related to 1-(2,2-Difluoropropyl)-4-fluorobenzene, has been a subject of environmental research. Understanding the microbial degradation pathways of these compounds is crucial in addressing environmental pollution concerns. This research provides insights into the microbial degradation of these compounds, which are used in industrial synthesis (Moreira et al., 2009).
Photophysical Properties in Organic Chemistry
Studies on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene, which share structural similarities with 1-(2,2-Difluoropropyl)-4-fluorobenzene, provide valuable insights into the photophysical properties of such compounds. These studies are critical for applications in organic chemistry, especially in the development of new materials with specific optical properties (Levitus et al., 2001).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “1-(2,2-Difluoropropyl)-4-fluorobenzene” is not available4.
Direcciones Futuras
The future directions in the research and development of fluorinated compounds often involve the development of new and efficient protocols for the rapid introduction of the difluoroethyl group to target compounds3. However, the specific future directions for “1-(2,2-Difluoropropyl)-4-fluorobenzene” are not known.
Please note that this information is based on the available literature and may not be entirely accurate for “1-(2,2-Difluoropropyl)-4-fluorobenzene”. For more accurate information, please consult with a professional.
Propiedades
IUPAC Name |
1-(2,2-difluoropropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLUIMDPAJJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616829 |
Source


|
| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoropropyl)-4-fluorobenzene | |
CAS RN |
58325-14-7 |
Source


|
| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


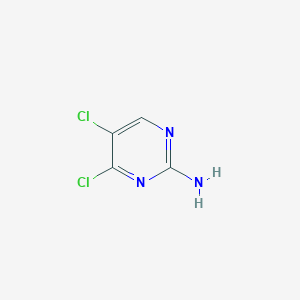
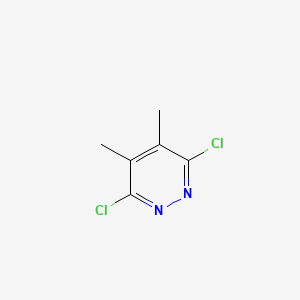
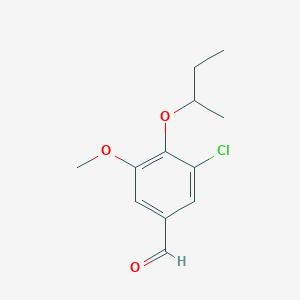

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
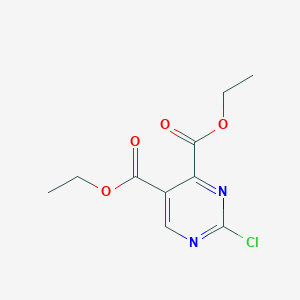
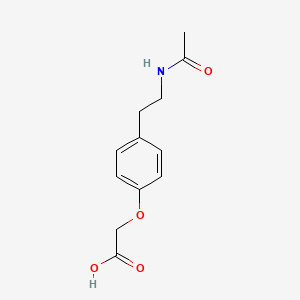
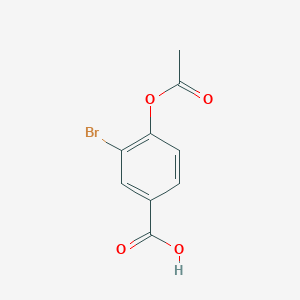
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

